1-O,2-O,3-O,4-O,5-O,6-O-Hexaacetyl-muco-inositol 1-O,2-O,3-O,4-O,5-O,6-O-Hexaacetyl-muco-inositol
Brand Name: Vulcanchem
CAS No.: 18779-57-2
VCID: VC0095120
InChI: InChI=1S/C18H24O12/c1-7(19)25-13-14(26-8(2)20)16(28-10(4)22)18(30-12(6)24)17(29-11(5)23)15(13)27-9(3)21/h13-18H,1-6H3
SMILES: CC(=O)OC1C(C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C18H24O12
Molecular Weight: 432.4 g/mol

1-O,2-O,3-O,4-O,5-O,6-O-Hexaacetyl-muco-inositol

CAS No.: 18779-57-2

Main Products

VCID: VC0095120

Molecular Formula: C18H24O12

Molecular Weight: 432.4 g/mol

1-O,2-O,3-O,4-O,5-O,6-O-Hexaacetyl-muco-inositol - 18779-57-2

CAS No. 18779-57-2
Product Name 1-O,2-O,3-O,4-O,5-O,6-O-Hexaacetyl-muco-inositol
Molecular Formula C18H24O12
Molecular Weight 432.4 g/mol
IUPAC Name (2,3,4,5,6-pentaacetyloxycyclohexyl) acetate
Standard InChI InChI=1S/C18H24O12/c1-7(19)25-13-14(26-8(2)20)16(28-10(4)22)18(30-12(6)24)17(29-11(5)23)15(13)27-9(3)21/h13-18H,1-6H3
Standard InChIKey SQUHHTBVTRBESD-UHFFFAOYSA-N
SMILES CC(=O)OC1C(C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OC1C(C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Synonyms 1,2,3,4,5,6-hexa-O-acetyl-myo-inositol
1,2,3,4,5,6-hexaacetylinositol
1-HOAMI
myoinositol hexaacetate
PubChem Compound 228282
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator